molecular formula C11H22 B8481262 2-Undecene

2-Undecene

Cat. No.: B8481262
M. Wt: 154.29 g/mol
InChI Key: JOHIXGUTSXXADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the second position of an eleven-carbon chain. Its molecular formula is C11H22. Alkenes like undec-2-ene are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Elimination Reactions: Another method involves the elimination of hydrogen halides from halogenated undecanes. For example, treating 2-bromoundecane with a strong base like potassium tert-butoxide can result in the formation of undec-2-ene.

Industrial Production Methods

In industrial settings, undec-2-ene can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones, including alkenes, using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain undec-2-ene.

Chemical Reactions Analysis

Types of Reactions

2-Undecene undergoes various types of chemical reactions, including:

    Oxidation: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For example, treating undec-2-ene with a peracid like m-chloroperbenzoic acid can yield the corresponding epoxide.

    Reduction: Hydrogenation of undec-2-ene in the presence of a metal catalyst such as palladium or platinum can convert it to undecane.

    Addition Reactions: The double bond in undec-2-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For instance, reacting undec-2-ene with bromine results in the formation of 2,3-dibromoundecane.

Common Reagents and Conditions

    Oxidation: Peracids, potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.

Major Products Formed

    Epoxides: From oxidation reactions.

    Alkanes: From hydrogenation reactions.

    Dihalides: From addition reactions with halogens.

Scientific Research Applications

2-Undecene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of undec-2-ene in chemical reactions typically involves the reactivity of the carbon-carbon double bond. This double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The specific mechanism depends on the type of reaction and the reagents involved. For example, in hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.

Comparison with Similar Compounds

2-Undecene can be compared with other alkenes of similar structure, such as:

    Dec-2-ene: A ten-carbon alkene with a double bond at the second position. It shares similar reactivity but has a shorter carbon chain.

    Dodec-2-ene: A twelve-carbon alkene with a double bond at the second position. It has similar chemical properties but a longer carbon chain.

    Undec-1-ene: An eleven-carbon alkene with a double bond at the first position. It differs in the position of the double bond, which can affect its reactivity and the types of reactions it undergoes.

This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical properties and reactivity in chemical reactions.

Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

undec-2-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3

InChI Key

JOHIXGUTSXXADV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

At the end of reaction, 50 ml of a saturated ammonium chloride aqueous solution and 100 ml of n-hexane were added to the reaction solution. The organic layer was extracted, dried over magnesium sulfate, and filtered. By distilling off the solvent, there was obtained 12 grams of 2-undecene in a substantially quantitative yield.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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